molecular formula C5H8FI B3004701 1-Fluoro-1-(iodomethyl)cyclobutane CAS No. 2378501-06-3

1-Fluoro-1-(iodomethyl)cyclobutane

Cat. No.: B3004701
CAS No.: 2378501-06-3
M. Wt: 214.022
InChI Key: OODNDTLBHZJSPO-UHFFFAOYSA-N
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Description

1-Fluoro-1-(iodomethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a fluorine atom and an iodomethyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-Fluoro-1-(iodomethyl)cyclobutane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutane, which is then subjected to halogenation reactions.

    Halogenation: The cyclobutane is first treated with iodine to introduce the iodomethyl group. This step is often carried out under controlled conditions to ensure selective halogenation.

    Fluorination: The iodomethylcyclobutane is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atom.

Chemical Reactions Analysis

1-Fluoro-1-(iodomethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-1-(iodomethyl)cyclobutane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-Fluoro-1-(iodomethyl)cyclobutane exerts its effects involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products .

Comparison with Similar Compounds

1-Fluoro-1-(iodomethyl)cyclobutane can be compared with other similar compounds such as:

    1-Chloro-1-(iodomethyl)cyclobutane: Similar in structure but with a chlorine atom instead of fluorine.

    1-Bromo-1-(iodomethyl)cyclobutane: Contains a bromine atom, which affects its chemical properties and reactivity compared to the fluorine-containing compound.

    1-Fluoro-1-(bromomethyl)cyclobutane: Similar structure but with a bromomethyl group instead of iodomethyl, leading to variations in reactivity and applications.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of the fluorine atom.

Properties

IUPAC Name

1-fluoro-1-(iodomethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FI/c6-5(4-7)2-1-3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNDTLBHZJSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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